REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[N:6][NH:5][C:4](=O)[C:3]=1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:4]1[N:5]=[N:6][CH:7]=[C:2]([Cl:1])[C:3]=1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
|
ClC1=C(C(NN=C1)=O)C1=CC=NC=C1
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Name
|
|
Quantity
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20 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After this time, the reaction mixture was cooled to RT
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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The obtained residue was treated with ice-cold saturated aqueous NaHCO3
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Type
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FILTRATION
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Details
|
The formed precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
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Name
|
|
Type
|
product
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Smiles
|
ClC=1N=NC=C(C1C1=CC=NC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |